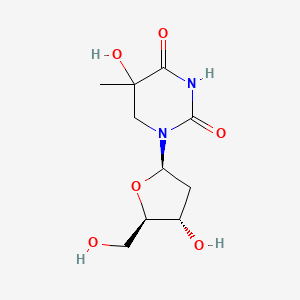

5-Hydroxy-5,6-dihydrothymidine

Description

Properties

CAS No. |

41308-58-1 |

|---|---|

Molecular Formula |

C10H16N2O6 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H16N2O6/c1-10(17)4-12(9(16)11-8(10)15)7-2-5(14)6(3-13)18-7/h5-7,13-14,17H,2-4H2,1H3,(H,11,15,16)/t5-,6+,7+,10?/m0/s1 |

InChI Key |

MRODUHNLAXSPFV-PLDAJOQYSA-N |

SMILES |

CC1(CN(C(=O)NC1=O)C2CC(C(O2)CO)O)O |

Isomeric SMILES |

CC1(CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CC1(CN(C(=O)NC1=O)C2CC(C(O2)CO)O)O |

Synonyms |

5,6-dihydro-5-hydroxythymidine 5-hydroxy-5,6-dihydrothymidine thymidine C5-hydrate thymidine C5-hydrate, (5R)-isomer thymidine C5-hydrate, (S)-isome |

Origin of Product |

United States |

Scientific Research Applications

DNA Damage and Repair Studies

5-Hydroxy-5,6-dihydrothymidine is primarily studied for its role in DNA damage mechanisms. Hydroxyl radicals, generated from various sources such as gamma radiation or Fenton reactions, can react with thymidine to form this compound. Research has shown that the 5-hydroxy-5,6-dihydrothymidin-6-yl radical can lead to various products in oligodeoxyribonucleotides (ODNs), including thymidine glycol and abasic sites, which are critical for understanding mutagenesis and DNA repair pathways .

Key Findings:

- The radical formed from 5-hydroxy-5,6-dihydrothymidine can induce cross-linking lesions between neighboring guanine bases in DNA .

- Studies using UV melting techniques indicated that the incorporation of this compound into DNA duplexes destabilizes the structure, potentially leading to misincorporation during replication .

Photochemical Applications

The photochemical properties of this compound have been extensively investigated. Upon UV irradiation, this compound can generate reactive intermediates that may participate in further chemical reactions or contribute to the formation of DNA lesions. For instance, the independent generation of the 5-hydroxy-5,6-dihydrothymidin-6-yl radical under UV light leads to significant products that can be characterized by various spectroscopic methods .

Photochemical Mechanism:

- The compound exhibits reactivity under UV light at 254 nm, where it generates radicals that can interact with nucleic acids .

- The resulting products from these reactions provide insights into the mechanisms of photodamage in DNA.

Potential Therapeutic Applications

Emerging research suggests that compounds like this compound may have therapeutic implications, particularly in cancer treatment. Its ability to induce specific DNA damage could be harnessed in targeted therapies that exploit the vulnerabilities of cancer cells during replication.

Research Insights:

- Preliminary studies indicate that derivatives of this compound might enhance the efficacy of chemotherapeutic agents by increasing DNA damage specifically in cancerous cells .

- Further investigation is needed to establish the safety and effectiveness of such applications in clinical settings.

Stability and Reactivity Studies

Comparison with Similar Compounds

Structural and Stereochemical Differences

Thymidine Glycols (5,6-Dihydroxy-5,6-dihydrothymidine):

- Structure: Contains hydroxyl groups at both C5 and C6, forming four diastereomers: two cis [(5S,6R) and (5R,6S)] and two trans [(5S,6S) and (5R,6R)] isomers .

- Formation: Dominant products under aerobic conditions via two-electron reduction of hydroperoxides .

- Stability: Less stable than 5-hydroxy-5,6-dihydrothymidine; thymidine glycols decompose into 2-deoxyribose derivatives under alkaline conditions .

This compound:

- Structure: Monohydroxylated at C5, with two diastereomers [(5R) and (5S)] .

- Formation: Favored under anaerobic conditions or in the presence of purine nucleosides, which scavenge reactive intermediates .

- Stability: More stable than thymidine glycols; its phosphorylated form (this compound-6-phosphate) decomposes slowly (t₁/₂ = 32 h at pH 7.2) to thymidine glycol .

5,6-Dihydrothymidine:

Reaction Pathways and Radical Intermediates

5-Hydroxy-5,6-dihydrothymidin-6-yl Radical (I):

Thymidine Glycol Radicals:

Data Tables

Table 1: Key Properties of Thymidine Derivatives

Table 2: Product Yields in γ-Radiolysis (KBr Solutions)

| Condition | This compound | Thymidine Glycols | 5,6-Dihydrothymidine |

|---|---|---|---|

| Aerobic (O₂) | <5% | ~60% | <10% |

| Anaerobic (N₂) | ~15% | <5% | ~20% |

| With purines | ~20% | 0% | ~25% |

Data aggregated from

Preparation Methods

Key Reaction Sequence

A patented method (US5760208A) outlines a multi-step synthesis starting from aminooxazoline derivatives (1) and glycidate esters (1a):

-

Michael Condensation :

-

Reactants: Aminooxazoline (1) + methyl 2-methyl glycidate (1a).

-

Conditions: Toluene, 90°C, 48 hours.

-

Product: 5-hydroxy-5,6-dihydrothymidine precursor (2) as a diastereomeric mixture (78% yield).

-

-

Acylation :

-

Reagent: Pivaloyl chloride.

-

Conditions: Acetonitrile, reflux (80–100°C), 24 hours.

-

Product: Di-acylated derivative (3) (57% yield).

-

-

Dehydration :

-

Reagent: Thionyl chloride in pyridine.

-

Conditions: 0–5°C, 3 hours.

-

Product: this compound (4) (60% yield).

-

Mechanistic Insights

Table 1: Chemical Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Condensation | Toluene, 90°C, 48 h | 78 | >95% | |

| Acylation | Pivaloyl chloride, reflux | 57 | 90% | |

| Dehydration | SOCl₂, pyridine, 0–5°C | 60 | 88% |

Photochemical Generation via Radical Precursors

Photolabile Precursor Synthesis

Independent studies describe UV-induced generation of 5-OH-5,6-DHT from thiyl radical precursors:

-

Synthesis of 5-Hydroxy-6-phenylthio-5,6-dihydrothymidine :

-

Reactants: Thymidine derivatives + phenylthiol.

-

Conditions: THF, -40°C, 2 hours.

-

Product: Photolabile precursor (85% yield).

-

-

UV Irradiation :

-

Wavelength: 254 nm.

-

Solvent: Aqueous buffer (pH 7.4).

-

Product: 5-OH-5,6-DHT via radical recombination.

-

Analytical Validation

Table 2: Photochemical Method Parameters

Radical-Induced Synthesis via Fenton Reaction or γ-Radiolysis

Hydroxyl Radical Addition

The 5-hydroxy-5,6-dihydrothymidin-6-yl radical forms under oxidative conditions:

Product Distribution

Table 3: Radical-Mediated Synthesis Outcomes

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Applicability |

|---|---|---|---|

| Chemical | High purity, scalable | Multi-step, toxic reagents | Industrial |

| Photochemical | Selective, mild conditions | Low throughput, UV equipment | Lab-scale |

| Radical-Mediated | Simplicity, mimics DNA damage | Byproduct formation | Research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.